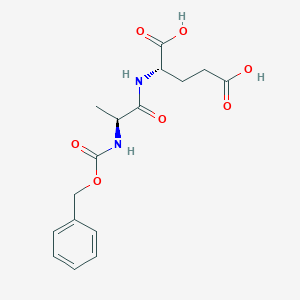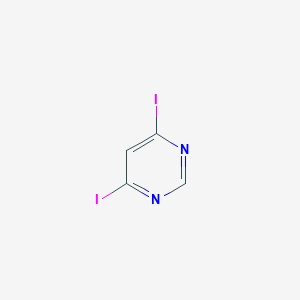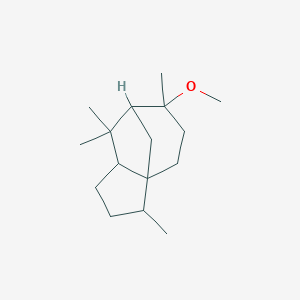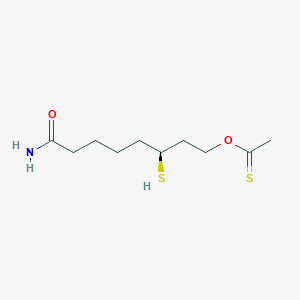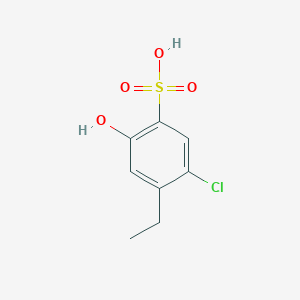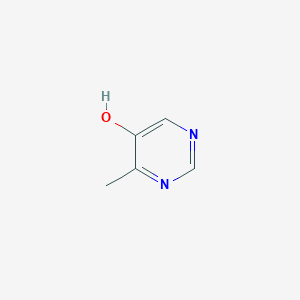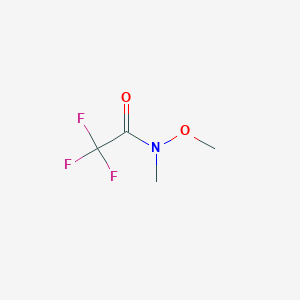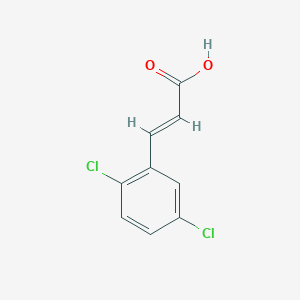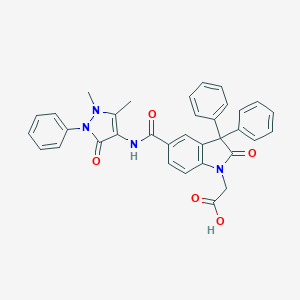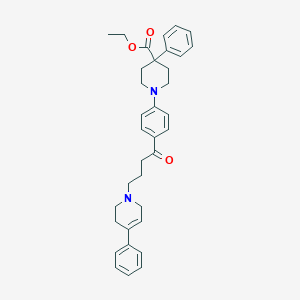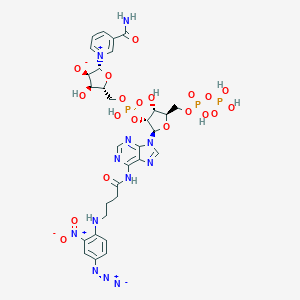
N-4-Azido-2-nitrophenyl aminobutyryl nadp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-Azido-2-nitrophenyl aminobutyryl nadp, commonly known as ANB-NADP, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. ANB-NADP is a fluorescent analog of NADP, which is a coenzyme that plays a crucial role in various metabolic processes in living cells. The unique properties of ANB-NADP make it an ideal tool for studying the biochemical and physiological effects of NADP in living cells.
Mechanism of Action
ANB-NADP works by mimicking the structure and function of NADP in living cells. It can bind to NADP-dependent enzymes and undergo enzymatic reactions similar to NADP. The fluorescent properties of ANB-NADP allow for easy detection and monitoring of NADP-dependent enzyme activity in living cells.
Biochemical and Physiological Effects:
ANB-NADP has been shown to have similar biochemical and physiological effects as NADP in living cells. It can regulate the activity of NADP-dependent enzymes, which play crucial roles in various metabolic processes, such as glucose metabolism, fatty acid synthesis, and antioxidant defense. ANB-NADP can also modulate the redox state of cells, which is important for maintaining cellular homeostasis.
Advantages and Limitations for Lab Experiments
ANB-NADP has several advantages over traditional methods for studying NADP metabolism in living cells. It is a non-invasive and non-radioactive tool that can be used to monitor NADP-dependent enzyme activity in real-time. ANB-NADP is also highly sensitive and specific, allowing for accurate quantification of NADP metabolism in living cells. However, ANB-NADP has some limitations, such as its potential toxicity and interference with cellular processes.
Future Directions
ANB-NADP has the potential to be used in various areas of scientific research, such as drug discovery, cancer research, and metabolic disorders. Future research can focus on developing new methods for synthesizing ANB-NADP, improving its sensitivity and specificity, and studying its effects on different cellular processes. ANB-NADP can also be used in combination with other tools, such as CRISPR-Cas9, to study the role of NADP metabolism in disease development and progression.
Synthesis Methods
ANB-NADP can be synthesized by a simple two-step reaction process. The first step involves the synthesis of N-4-azido-2-nitrophenyl aminobutyrate, which is then coupled with NADP using a chemical cross-linker. The final product is a fluorescent analog of NADP, which can be easily detected using a fluorescence spectrophotometer.
Scientific Research Applications
ANB-NADP has a wide range of applications in scientific research. It is commonly used as a tool for studying the biochemical and physiological effects of NADP in living cells. ANB-NADP can be used to monitor the activity of NADP-dependent enzymes, such as glucose-6-phosphate dehydrogenase, malic enzyme, and isocitrate dehydrogenase. It can also be used to study the regulation of NADP metabolism in different cellular processes, such as oxidative stress, apoptosis, and cell signaling.
properties
CAS RN |
105450-72-4 |
|---|---|
Molecular Formula |
C31H37N12O20P3 |
Molecular Weight |
990.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-2-[6-[4-(4-azido-2-nitroanilino)butanoylamino]purin-9-yl]-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C31H37N12O20P3/c32-27(48)15-3-2-8-41(10-15)30-25(47)23(45)19(60-30)11-58-65(54,55)62-26-24(46)20(12-59-66(56,57)63-64(51,52)53)61-31(26)42-14-37-22-28(35-13-36-29(22)42)38-21(44)4-1-7-34-17-6-5-16(39-40-33)9-18(17)43(49)50/h2-3,5-6,8-10,13-14,19-20,23-26,30-31,34,45-46H,1,4,7,11-12H2,(H2,32,48)(H,54,55)(H,56,57)(H2,51,52,53)(H,35,36,38,44)/t19-,20-,23-,24-,25-,26-,30-,31-/m1/s1 |
InChI Key |
GZRHVQOGXJZIAS-YACAAUEQSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N |
Other CAS RN |
105450-72-4 |
synonyms |
N-4-azido-2-nitrophenyl aminobutyryl NADP NAP4-NADP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



